molecular formula C25H23BrN2O3 B11566041 2-(4-bromophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

2-(4-bromophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

Cat. No.: B11566041
M. Wt: 479.4 g/mol
InChI Key: POWWJDKZKDYRFY-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a complex structure that includes a bromophenoxy group, a benzoxazole moiety, and a methylpropanamide backbone, making it a subject of interest for researchers exploring new chemical entities with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide typically involves multiple steps:

  • Formation of the Bromophenoxy Intermediate: : The initial step involves the bromination of phenol to produce 4-bromophenol. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.

  • Synthesis of the Benzoxazole Derivative: : The benzoxazole moiety is synthesized by reacting 5,6-dimethyl-2-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions. Common reagents include polyphosphoric acid or phosphorus oxychloride.

  • Coupling Reaction: : The final step involves coupling the 4-bromophenoxy intermediate with the benzoxazole derivative. This is typically achieved through an amide bond formation reaction using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve selectivity.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzoxazole moiety, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can target the bromophenoxy group, potentially converting it to a phenoxy group or other reduced forms.

  • Substitution: : The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, to create a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation Products: Various oxidized benzoxazole derivatives.

    Reduction Products: Reduced phenoxy derivatives.

    Substitution Products: A range of substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-bromophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties are of interest. Researchers may explore its activity against specific biological pathways or diseases, aiming to develop new therapeutic agents.

Industry

In industrial applications, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole moiety could play a crucial role in binding to these targets, while the bromophenoxy group may influence the compound’s overall bioactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide
  • 2-(4-fluorophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide
  • 2-(4-methylphenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

Uniqueness

Compared to its analogs, 2-(4-bromophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to certain targets. Additionally, the bromine atom’s size and electron-withdrawing properties can affect the compound’s overall chemical behavior, making it distinct from its chloro, fluoro, and methyl analogs.

Properties

Molecular Formula

C25H23BrN2O3

Molecular Weight

479.4 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

InChI

InChI=1S/C25H23BrN2O3/c1-15-13-21-22(14-16(15)2)30-23(28-21)17-5-9-19(10-6-17)27-24(29)25(3,4)31-20-11-7-18(26)8-12-20/h5-14H,1-4H3,(H,27,29)

InChI Key

POWWJDKZKDYRFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Br

Origin of Product

United States

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